molecular formula C6H5Cl2N3O B13019221 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde

2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde

Cat. No.: B13019221
M. Wt: 206.03 g/mol
InChI Key: BAVQZMUXRLNUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde is a chemical compound with the molecular formula C6H5Cl2N3O. It is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an amino group at position 4, which is further connected to an acetaldehyde group. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method employs microwave-assisted reactions to achieve high yields and selectivity. The reaction conditions often include the use of appropriate amines and solvents under controlled microwave irradiation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(3,6-Dichloropyridazin-4-yl)amino]acetaldehyde include:

    3,6-Dichloropyridazine: Lacks the amino and acetaldehyde groups, making it less reactive in certain contexts.

    2-[(3,6-Dichloropyridazin-4-yl)amino]ethanol: Contains an ethanol group instead of an acetaldehyde group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]acetaldehyde

InChI

InChI=1S/C6H5Cl2N3O/c7-5-3-4(9-1-2-12)6(8)11-10-5/h2-3H,1H2,(H,9,10)

InChI Key

BAVQZMUXRLNUAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)NCC=O

Origin of Product

United States

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